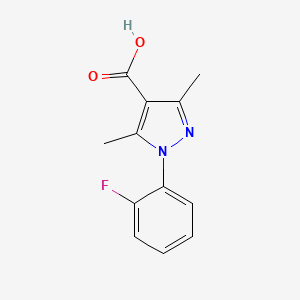

Acide 1-(2-fluorophényl)-3,5-diméthyl-1H-pyrazole-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as 2-Fluorophenylpyrazole-4-carboxylic acid (FPPCA), is an organic compound with a wide range of applications in the field of biochemistry and pharmacology. It is a white crystalline solid, soluble in water and ethanol. FPPCA has been used as a ligand in various biochemical and pharmacological studies, as well as a substrate for the synthesis of various compounds. It has also been used in the development of new drugs and therapies.

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as the potassium-competitive acid blocker tegoprazan, are rapidly absorbed, with a median maximum plasma concentration (tmax) at 05 h and a terminal half-life (t1/2) of approximately 77 h in healthy adults . The influence of these properties on the bioavailability of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would need further investigation.

Result of Action

Related compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities , suggesting that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may have similar effects.

Action Environment

Similar compounds, such as those used in suzuki–miyaura coupling reactions, have been found to be stable and environmentally benign , suggesting that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may have similar properties.

Avantages Et Limitations Des Expériences En Laboratoire

FPPCA has several advantages and limitations for use in laboratory experiments. It is a white crystalline solid, soluble in water and ethanol, and has a high yield in the synthesis reaction. It is also relatively inexpensive and easy to obtain. However, it is not very stable and can be easily degraded by light and air.

Orientations Futures

The future of FPPCA research is promising. Future research could focus on the development of new drugs and therapies using FPPCA as a ligand or substrate. Additionally, research could focus on the mechanism of action of FPPCA, as well as its biochemical and physiological effects. Finally, research could focus on the development of new synthesis methods for FPPCA, as well as methods to improve its stability.

Méthodes De Synthèse

FPPCA can be synthesized by several methods, including a reaction between 2-fluorophenylhydrazine hydrochloride and ethyl acetoacetate, a reaction between 2-fluorophenylhydrazine hydrochloride and ethyl acetoacetate, and a reaction between 2-fluorophenylhydrazine hydrochloride and ethyl acetoacetate. The most common method involves the reaction of 2-fluorophenylhydrazine hydrochloride and ethyl acetoacetate in a solvent such as acetonitrile or dimethylformamide. This reaction yields a product with a yield of up to 95%.

Applications De Recherche Scientifique

Couplage de Suzuki–Miyaura

La réaction de couplage de Suzuki–Miyaura (SM) est une méthode puissante pour la formation de liaisons carbone-carbone. Elle implique le couplage croisé de composés organoborés avec des halogénures organiques ou des pseudohalogénures (tels que les chlorures ou bromures d'aryle) en utilisant un catalyseur au palladium. La large application du couplage SM découle des conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, de la nature relativement stable, facilement préparée et environnementale des réactifs organoborés, y compris l'acide 2-fluorophénylboronique. Ces réactifs subissent rapidement une transmétallation avec des complexes de palladium(II), conduisant à une formation efficace de liaisons .

Acides boroniques fluorés en synthèse organique

Les acides boroniques fluorés, y compris l'acide 2-fluorophénylboronique, jouent un rôle crucial en synthèse organique. Leur acidité et leur stabilité hydrolytique en font des réactifs précieux pour diverses transformations. Les chercheurs les utilisent dans les réactions de couplage croisé, les couplages de Suzuki–Miyaura et autres processus de formation de liaisons C–C. La présence d'atomes de fluor améliore la réactivité et la sélectivité de ces acides boroniques, permettant un contrôle précis dans les voies de synthèse .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYBBCSASBLDBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2F)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)

![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)

![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)